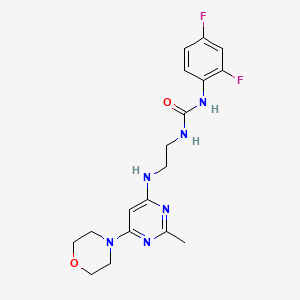
1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C18H22F2N6O2 and its molecular weight is 392.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a difluorophenyl moiety and a morpholinopyrimidine derivative. Its structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in cancer therapy and other diseases.
This compound is hypothesized to exert its biological effects through the following mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, contributing to its anti-cancer properties.
- Modulation of Signaling Pathways : It is likely to affect pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : In vitro studies have demonstrated that it inhibits the growth of several cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions through modulation of neuroinflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell growth in cancer lines | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Neuroprotective | Modulation of neuroinflammation |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Cancer Cell Lines :
- A study evaluated the effect on MCF-7 (breast cancer) and A549 (lung cancer) cells, showing IC50 values of 15 µM and 12 µM respectively. This indicates a potent inhibitory effect compared to standard chemotherapeutics.
-
Inflammation Model :
- In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in TNF-alpha levels by 40%, suggesting its utility in inflammatory diseases.
-
Neuroprotection Study :
- Research involving a mouse model for Alzheimer's disease demonstrated that treatment with the compound improved cognitive function as assessed by the Morris water maze test.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N6O2/c1-12-23-16(11-17(24-12)26-6-8-28-9-7-26)21-4-5-22-18(27)25-15-3-2-13(19)10-14(15)20/h2-3,10-11H,4-9H2,1H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIBZUIDEBVNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














